![molecular formula C21H35N3O B12916888 2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one CAS No. 144841-25-8](/img/structure/B12916888.png)
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of a suitable aldehyde with an amine and a ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but with different substituents, leading to variations in reactivity and applications.
Imidazo[1,2-a]pyrazine: Another related compound with distinct biological activities and synthetic routes.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with modifications at different positions, offering a range of properties and uses.
Uniqueness
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one is unique due to its long alkyl chain, which imparts specific physicochemical properties, such as increased lipophilicity and membrane permeability . This uniqueness makes it particularly valuable in applications requiring these characteristics, such as drug delivery and materials science .
Propriétés
Numéro CAS |
144841-25-8 |
|---|---|
Formule moléculaire |
C21H35N3O |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
2-pentadecyl-8H-imidazo[1,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-24-17-16-20(25)23-21(24)22-19/h16-18H,2-15H2,1H3,(H,22,23,25) |
Clé InChI |
QUOUGPYDLQADBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CN2C=CC(=O)NC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)
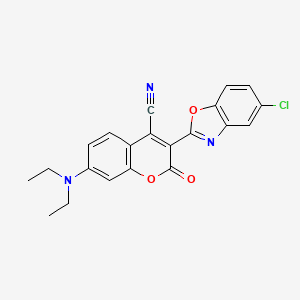
![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)
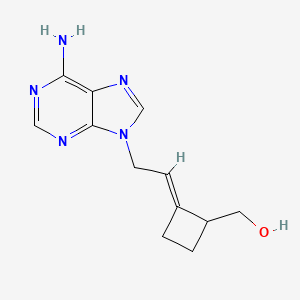
![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)

![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)
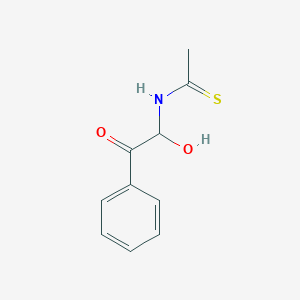
![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)
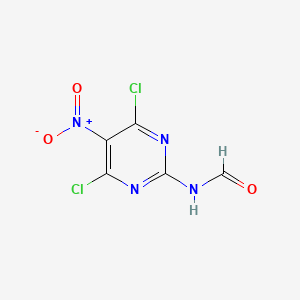
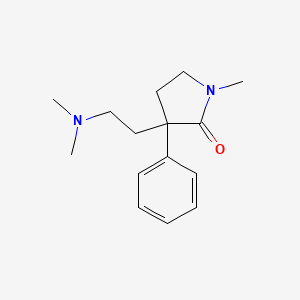
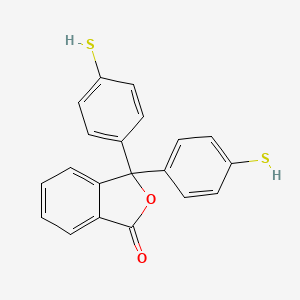
![3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12916877.png)
